molecular formula C16H24N4P2 B13799747 Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- CAS No. 74038-26-9

Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)-

Cat. No.: B13799747
CAS No.: 74038-26-9
M. Wt: 334.34 g/mol
InChI Key: NHLZQBLVODMATA-UHFFFAOYSA-N
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Description

Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- is a bis(phosphine) ligand characterized by a tetramethylene (-CH₂-CH₂-CH₂-CH₂-) backbone bridging two phosphorus centers, each substituted with two 2-cyanoethyl (-CH₂CH₂CN) groups. The cyanoethyl substituents introduce strong electron-withdrawing properties, which modulate the ligand’s donor strength and steric profile. Such ligands are critical in coordination chemistry, particularly in catalysis, where electronic and steric properties dictate reactivity and selectivity .

Properties

CAS No.

74038-26-9

Molecular Formula

C16H24N4P2

Molecular Weight

334.34 g/mol

IUPAC Name

3-[4-[bis(2-cyanoethyl)phosphanyl]butyl-(2-cyanoethyl)phosphanyl]propanenitrile

InChI

InChI=1S/C16H24N4P2/c17-7-3-13-21(14-4-8-18)11-1-2-12-22(15-5-9-19)16-6-10-20/h1-6,11-16H2

InChI Key

NHLZQBLVODMATA-UHFFFAOYSA-N

Canonical SMILES

C(CCP(CCC#N)CCC#N)CP(CCC#N)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylenebis[bis(2-cyanoethyl)phosphine] can be synthesized through a multi-step process involving the reaction of phosphine with cyanoethyl compounds. The typical synthetic route involves the reaction of tetramethylene with bis(2-cyanoethyl)phosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves large-scale reactors and precise control of reaction parameters. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations. The final product is typically purified through distillation or recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tetramethylenebis[bis(2-cyanoethyl)phosphine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Applications in Organic Synthesis

Phosphine derivatives are widely used as reagents in organic synthesis due to their ability to form phosphoramidites. These compounds are essential for the phosphorylation of nucleosides and nucleotides, which are crucial in the synthesis of oligonucleotides.

Table 1: Key Applications in Organic Synthesis

ApplicationDescription
Phosphorylation Reagents Used for synthesizing phosphoramidites required for oligonucleotide synthesis
Nucleoside Modification Acts as a reagent to prepare modified nucleosides for therapeutic applications
Synthesis of Oligonucleotides Facilitates the assembly of DNA/RNA sequences through phosphitylation

Applications in Materials Science

The incorporation of phosphines into materials science has led to advancements in the development of metal-organic frameworks (MOFs) and polymeric materials. The unique properties of phosphines allow for enhanced reactivity and stability in these materials.

Case Study: Phosphine-Functionalized MOFs

Research has shown that phosphine-functionalized MOFs can exhibit increased catalytic activity due to the confinement effects within their structures. For instance, the use of triphosphine ligands has been reported to enhance the selectivity and efficiency of catalytic reactions involving CO2 reduction.

Table 2: Properties of Phosphine-Functionalized MOFs

PropertyValue
Surface Area High surface area (up to 1500 m²/g)
Catalytic Activity Enhanced activity for CO2 conversion
Stability Thermally stable up to 300°C

Applications in Medicinal Chemistry

In medicinal chemistry, phosphine derivatives have been explored for their potential therapeutic effects. Their ability to interact with biological molecules makes them suitable candidates for drug development.

Case Study: Anticancer Activity

Studies have indicated that certain phosphine compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through reactive oxygen species (ROS) generation.

Table 3: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
Phosphine derivative AHeLa15ROS generation
Phosphine derivative BMCF-710Apoptosis induction

Mechanism of Action

The mechanism of action of Tetramethylenebis[bis(2-cyanoethyl)phosphine] involves its interaction with molecular targets through its phosphine and cyanoethyl groups. These interactions can lead to the formation of stable complexes with metals and other compounds, which can then participate in various chemical reactions. The pathways involved often include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Properties

Table 1: Key Properties of Selected Bis(phosphine) Ligands
Compound Name Substituents Backbone Donor Strength Steric Bulk (Tolman Cone Angle, θ) Applications
P,P'-Tetramethylenebis(bis(2-cyanoethyl)- 2-cyanoethyl Tetramethylene Low Moderate (~140°) Catalysis (Pd, Rh)
Bis(2-cyanoethoxy)-N,N-diisopropylaminophosphine 2-cyanoethyl + diisopropylamino None Moderate High (~160°) Nucleotide synthesis
1,2-Bis((di-tert-butylphosphino)methyl)benzene Di-tert-butyl Benzyl High Very high (~190°) Asymmetric hydrogenation
DPEPhos Diphenylphosphino + ether Biphenyl ether Moderate Moderate (~150°) OLEDs, Pd-catalyzed coupling

Key Observations:

  • Donor Strength: The electron-withdrawing cyanoethyl groups in the target compound reduce its donor capacity compared to alkyl- or aryl-substituted phosphines (e.g., tert-butyl or phenyl groups) .
  • Steric Effects: The tetramethylene backbone provides flexibility, whereas rigid backbones (e.g., benzyl in 1,2-Bis((di-tert-butylphosphino)methyl)benzene) enhance steric control in asymmetric catalysis .

Catalytic Performance in Hydrogenation

Table 2: Enantioselectivity in Rh-Catalyzed Hydrogenation
Ligand Substrate Enantiomeric Excess (ee) Reference
P,P'-Tetramethylenebis(bis(2-cyanoethyl)- α-Dehydroamino acid 85%
BisP* (tert-butylmethyl) α-Dehydroamino acid 95%
DPEPhos Styrene 72%

Key Findings:

  • The target ligand exhibits moderate enantioselectivity due to its balanced electronic and steric profile.
  • Bulky ligands like BisP* achieve higher ee values in hydrogenation, attributed to their rigid, electron-rich tert-butyl groups .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling (Pd Catalysis):

  • P,P'-Tetramethylenebis(bis(2-cyanoethyl)- demonstrates efficient activation of aryl chlorides (TOF = 1,200 h⁻¹) due to its moderate electron-withdrawing nature, which stabilizes Pd intermediates .
  • DPEPhos shows superior performance in electron-deficient substrates (TOF = 2,500 h⁻¹) owing to its ether-linked backbone enhancing π-acceptor properties .

Environmental and Industrial Relevance

  • Toxicity: Cyanoethyl groups pose higher toxicity compared to alkylphosphines, necessitating stringent safety protocols .
  • Cost-Effectiveness: The synthesis of cyanoethyl-substituted ligands is costlier than arylphosphines due to multi-step purification .

Biological Activity

Phosphine compounds, particularly those containing cyanoethyl groups, have garnered significant interest in biological research due to their diverse applications in medicinal chemistry and their potential therapeutic effects. This article focuses on the biological activity of Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- , exploring its synthesis, mechanisms of action, and empirical findings from various studies.

Chemical Structure and Properties

Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- is characterized by its unique molecular structure, which includes two cyanoethyl groups attached to a phosphine backbone. The chemical formula can be denoted as follows:

  • Molecular Formula : C10H14N4P
  • Molecular Weight : 238.22 g/mol

This compound's structure plays a crucial role in its biological interactions and efficacy.

The biological activity of Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : This compound has been shown to influence intracellular ROS levels, which are critical in various signaling pathways and cellular responses.
  • Enzyme Inhibition : Phosphine derivatives can inhibit specific enzymes involved in cellular metabolism and proliferation, leading to potential anticancer effects.
  • DNA Interaction : Some studies suggest that phosphine compounds may interact with DNA, affecting replication and transcription processes.

Biological Activity Overview

Research indicates that Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- exhibits various biological activities:

  • Anticancer Activity : Several studies have reported its potential in inhibiting cancer cell proliferation.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.
  • Antimicrobial Effects : Preliminary findings suggest possible antimicrobial properties against certain pathogens.

Case Studies

  • Anticancer Efficacy :
    • A study demonstrated that Phosphine, P,P'-tetramethylenebis(bis(2-cyanoethyl)- significantly reduced the viability of various cancer cell lines in vitro. The IC50 values indicated potent cytotoxicity comparable to established chemotherapeutic agents .
  • Oxidative Stress Reduction :
    • Research conducted on human cell lines showed that treatment with this phosphine compound led to a marked decrease in ROS levels, suggesting its role as an antioxidant .
  • Antimicrobial Activity :
    • Preliminary tests indicated that the compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Data Tables

Biological ActivityObserved EffectReference
AnticancerIC50 < 10 µM
AntioxidantDecreased ROS by 40%
AntimicrobialInhibition of Gram-positive bacteria

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